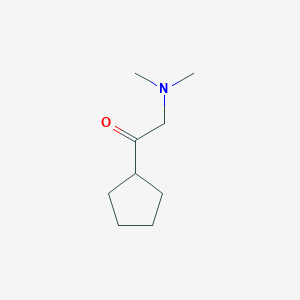
Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-5-carboxylate is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by its unique structure, which includes three methyl groups and a carboxylate ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-5-carboxylate can be achieved through several methods. One common approach involves the cyclization of amino alcohols with carbonyl compounds. For instance, the reaction between a suitable amino alcohol and a carbonyl compound under acidic or basic conditions can lead to the formation of the oxazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of starting materials, the cyclization reaction, and purification of the final product through techniques like distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The methyl groups and the carboxylate ester can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-4-carboxylate
- Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-6-carboxylate
Uniqueness
Methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-5-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate ester group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
64018-36-6 |
|---|---|
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
methyl (5S)-3,3,5-trimethyl-1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-7(2)5-8(3,12-9-7)6(10)11-4/h9H,5H2,1-4H3/t8-/m0/s1 |
Clave InChI |
BNEJOJWGZFYRAP-QMMMGPOBSA-N |
SMILES isomérico |
C[C@]1(CC(NO1)(C)C)C(=O)OC |
SMILES canónico |
CC1(CC(ON1)(C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



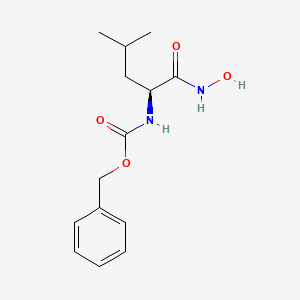
![Naphthalene, 1-[(ethylthio)methyl]-](/img/structure/B14482905.png)
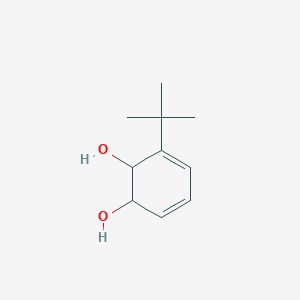
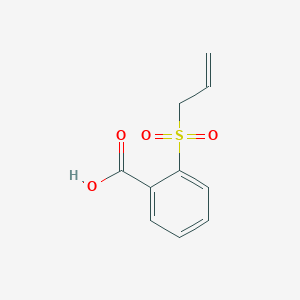
![2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14482929.png)

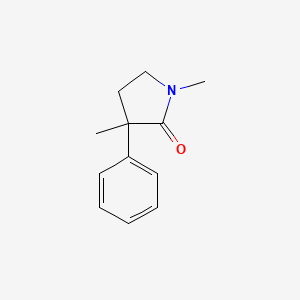


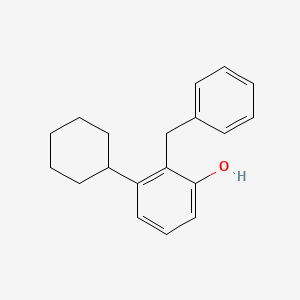
![Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl-](/img/structure/B14482954.png)
